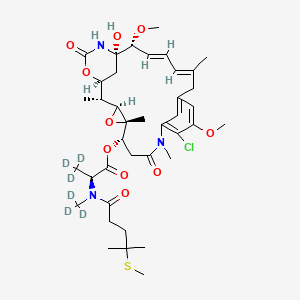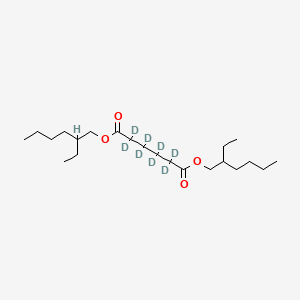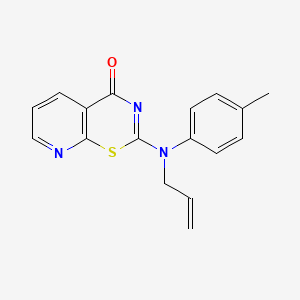
Neuronotoxicity-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuronotoxicity-IN-1 is a pyridothiazine derivative known for its neuroprotective properties. It acts as an inhibitor of kainic acid neurotoxicity, making it a valuable compound in neurotoxicity research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuronotoxicity-IN-1 involves the formation of a pyridothiazine core. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Generally, the synthesis involves multi-step organic reactions, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Neuronotoxicity-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the pyridothiazine core.
Scientific Research Applications
Neuronotoxicity-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study neurotoxicity mechanisms and develop neuroprotective agents.
Biology: Investigates the effects of neurotoxins on cellular and molecular levels.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases by inhibiting kainic acid-induced neurotoxicity.
Industry: Utilized in the development of neuroprotective drugs and chemicals
Mechanism of Action
Neuronotoxicity-IN-1 exerts its effects by inhibiting the neurotoxic action of kainic acid. It interacts with specific molecular targets and pathways involved in neurotoxicity, providing neuroprotection. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: Known for their neuroprotective effects through antioxidant mechanisms.
Other Pyridothiazine Derivatives: Share structural similarities and neuroprotective properties.
Uniqueness
Neuronotoxicity-IN-1 is unique due to its specific inhibition of kainic acid neurotoxicity, which is not a common feature among other neuroprotective compounds. This specificity makes it a valuable tool in neurotoxicity research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N3OS |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-methyl-N-prop-2-enylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C17H15N3OS/c1-3-11-20(13-8-6-12(2)7-9-13)17-19-15(21)14-5-4-10-18-16(14)22-17/h3-10H,1,11H2,2H3 |
InChI Key |
UNIHFYPVOQQXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC=C)C2=NC(=O)C3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)

![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
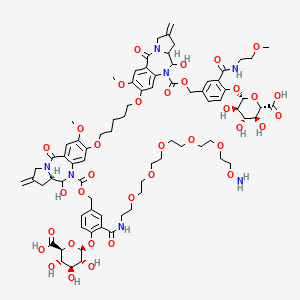
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

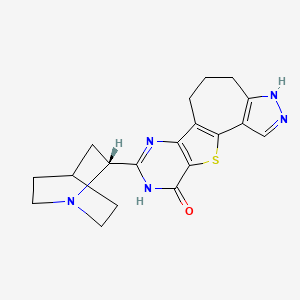
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)

![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
